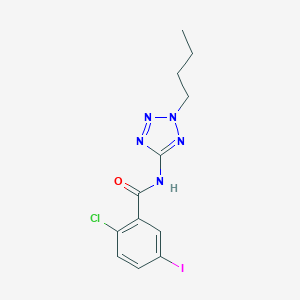![molecular formula C19H19N3O4S B251247 N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea, also known as BMT-046071, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potent anticancer properties. This compound was first synthesized in 2009 by a group of researchers at the University of Tokyo, Japan. Since then, it has been extensively studied for its potential use in cancer treatment.
作用机制
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea exerts its anticancer effects by targeting the Bcl-2 protein, which is overexpressed in many types of cancer. Bcl-2 is known to promote cell survival by inhibiting apoptosis, and its overexpression is associated with resistance to chemotherapy and radiation therapy. This compound binds to the BH3 domain of Bcl-2, which is responsible for its anti-apoptotic activity, and disrupts its function. This leads to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the function of Bcl-2. In addition, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and disrupting the cell cycle. This compound has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. Additionally, it has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea. One area of research is to further elucidate its mechanism of action and identify potential targets for combination therapy. Another area of research is to optimize its pharmacokinetic properties and evaluate its efficacy in animal models of cancer. Additionally, this compound could be evaluated for its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Overall, this compound has great potential as a therapeutic agent for cancer and warrants further investigation.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea involves a multi-step process that starts with the condensation of 2-(4-morpholinyl)aniline with 2,5-dimethoxybenzoyl chloride to form an intermediate product. This intermediate is then treated with thiourea to obtain the final product, this compound. The synthesis method is relatively simple and efficient, making it a promising candidate for large-scale production.
科学研究应用
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer cells. Several studies have demonstrated that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2, which is known to promote cell survival and prevent apoptosis. Additionally, this compound has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
属性
分子式 |
C19H19N3O4S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
N-[(2-morpholin-4-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c23-18(13-5-6-16-17(11-13)26-12-25-16)21-19(27)20-14-3-1-2-4-15(14)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H2,20,21,23,27) |
InChI 键 |
JUCZKBYLROUWNA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-nitro-2-furamide](/img/structure/B251173.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)
![Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate](/img/structure/B251177.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251179.png)
![5-bromo-2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251180.png)
![N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251183.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B251185.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251186.png)
![N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251187.png)
